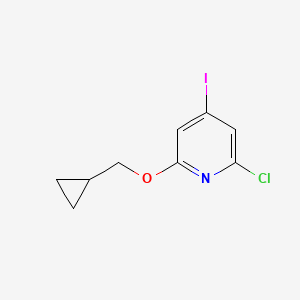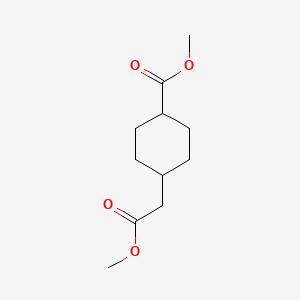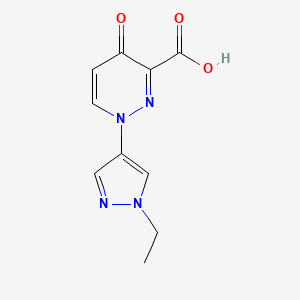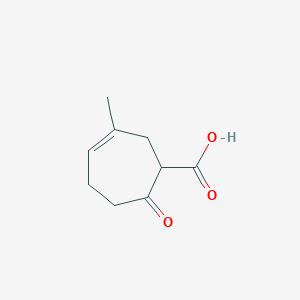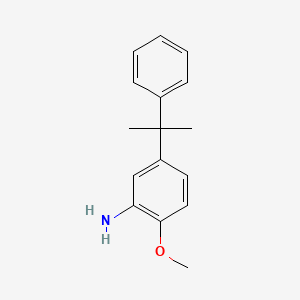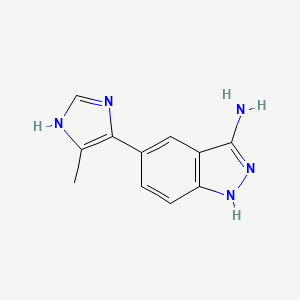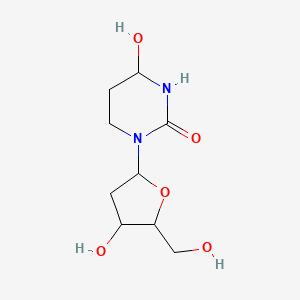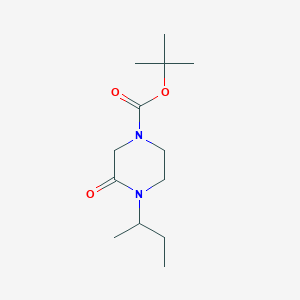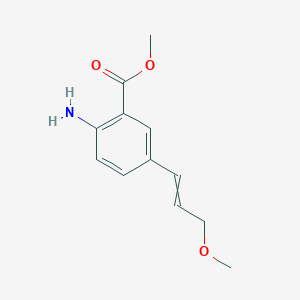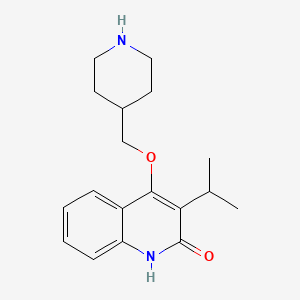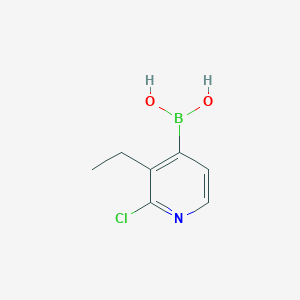![molecular formula C8H7BrN2 B13883889 6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
6-(Bromomethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the imidazo[1,2-a]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. This reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol, using bases like sodium bicarbonate or potassium carbonate . Another method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with functional groups like azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives of imidazo[1,2-a]pyridine.
Scientific Research Applications
6-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)imidazo[1,2-a]pyridine is primarily based on its ability to interact with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound is believed to modulate the activity of neurotransmitter receptors in the central nervous system . In the case of its antibacterial activity, it targets bacterial enzymes and disrupts essential metabolic pathways .
Comparison with Similar Compounds
6-(Bromomethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
6-Bromoimidazo[1,2-a]pyridine: Lacks the bromomethyl group but shares similar biological activities.
2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides: These compounds exhibit antitumor activity and are structurally related to this compound.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has a phenylthio group instead of a bromomethyl group and shows antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2 |
InChI Key |
QKJMWWNFMUDWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



